1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine
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Overview
Description
1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine is an organic compound with a molecular formula of C13H16N2S It features a thiophene ring substituted with a methyl group at the 5-position and a pyridine ring attached via a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methylthiophene-2-carbaldehyde and 4-pyridinemethanamine.
Formation of Intermediate: The aldehyde group of 5-methylthiophene-2-carbaldehyde is reacted with 4-pyridinemethanamine under reductive amination conditions to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4, Pd/C with H2
Substitution: HNO3, Cl2, Br2
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amine
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine depends on its specific application:
Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response.
Material Properties: In materials science, its electronic properties can be exploited to enhance the performance of conductive polymers or organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
1-(5-methylthiophen-2-yl)ethanone: Similar structure but lacks the pyridine moiety.
2-acetyl-5-methylpyridine: Contains a pyridine ring but differs in the position and type of substituents.
Uniqueness
1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine is unique due to the presence of both a thiophene and a pyridine ring, which imparts distinct electronic and steric properties. This combination makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-1-pyridin-4-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-10-2-3-12(15-10)9-14-8-11-4-6-13-7-5-11/h2-7,14H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTLIMSYMOPQDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405928 |
Source
|
Record name | AN-465/42767301 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893597-67-6 |
Source
|
Record name | AN-465/42767301 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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